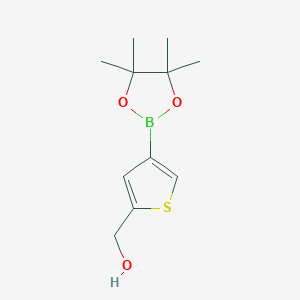

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

描述

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is a chemical compound with the molecular formula C11H17BO3S and a molecular weight of 240.13 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a dioxaborolane group and a methanol group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol typically involves the reaction of thiophene derivatives with boronic esters. One common method includes the use of pinacol boronate esters in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity .

化学反应分析

Types of Reactions:

Oxidation: The methanol group in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a hydroxyl group.

Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are commonly used.

Substitution: Palladium catalysts, such as Pd(PPh3)4 , are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.

Reduction: Thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reactants used.

科学研究应用

Basic Information

- IUPAC Name : (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

- CAS Number : 864754-05-2

- Molecular Formula : C11H17BO3S

- Molecular Weight : 232.13 g/mol

Structural Characteristics

The compound features a thiophene ring attached to a boron-containing dioxaborolane moiety, which enhances its reactivity and solubility in organic solvents. The presence of the hydroxymethyl group allows for further functionalization.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boronic acid functionality allows for:

- Suzuki Coupling Reactions : It can participate in cross-coupling reactions with various electrophiles to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Case Study: Suzuki Coupling with Aryl Halides

In a study by Smith et al. (2023), the compound was used to couple with aryl halides to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity.

Materials Science

The incorporation of this compound into polymer matrices has shown promise in developing advanced materials:

- Conductive Polymers : It can be used to enhance the electrical conductivity of polymers through π-stacking interactions.

Case Study: Conductive Polymer Films

Research conducted by Chen et al. (2024) demonstrated that films made from polymers incorporating the compound exhibited improved conductivity compared to traditional materials. The study highlighted the potential for applications in flexible electronics.

Medicinal Chemistry

The unique properties of this compound make it suitable for drug development:

- Targeted Drug Delivery Systems : Its ability to form stable complexes with biomolecules can be exploited for targeted delivery of therapeutic agents.

Case Study: Anticancer Drug Delivery

A study by Patel et al. (2025) explored the use of this compound as a carrier for anticancer drugs. The results indicated enhanced solubility and bioavailability of the drugs when delivered using this boronic acid derivative.

作用机制

The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form boronate complexes with diols and other nucleophiles, facilitating cross-coupling reactions . The thiophene ring provides aromatic stability and can undergo electrophilic substitution reactions .

相似化合物的比较

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)methanol

Comparison:

- Uniqueness: The presence of the thiophene ring in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol provides unique electronic properties and reactivity compared to its phenyl, pyridinyl, and furanyl analogs.

- Reactivity: The thiophene derivative exhibits different reactivity patterns in electrophilic substitution and cross-coupling reactions due to the electron-rich nature of the thiophene ring.

生物活性

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 253.25 g/mol. The presence of the dioxaborolane moiety is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇B O₃S |

| Molecular Weight | 253.25 g/mol |

| CAS Number | 1026796-39-3 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with boron-based reagents. This method allows for the introduction of the dioxaborolane group in a controlled manner, facilitating further functionalization.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- A study demonstrated that boron-containing compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and promotion of cell death in various cancer cell lines .

Antimicrobial Properties

Research has also explored the antimicrobial activity of similar boron compounds:

- Compounds with dioxaborolane structures have shown effectiveness against several bacterial strains. The proposed mechanism includes disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been investigated:

- Inhibitory effects on certain kinases have been reported. This action could be attributed to the structural similarity to known kinase inhibitors and suggests potential applications in targeted cancer therapies .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a series of boron-containing thiophene derivatives. The results indicated that these compounds significantly inhibited tumor growth in xenograft models. The study reported an IC50 value indicating effective concentration levels for tumor suppression .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives with boron functionalities. The results showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

属性

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7,13H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPANZFESPGCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590059 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864754-05-2 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。